molecular formula C7H13NO4 B1494847 Calystegine B5 CAS No. 197565-91-6

Calystegine B5

Cat. No.: B1494847
CAS No.: 197565-91-6
M. Wt: 175.18 g/mol
InChI Key: DJTRTWALNSXKOG-VOQCIKJUSA-N
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Description

Calystegine B5 is a tropane alkaloid.

Mechanism of Action

Target of Action

Calystegine B5 primarily targets human lysosomal β-glucocerebrosidase . This enzyme plays a crucial role in the metabolism of glucocerebrosides, which are important components of cell membranes.

Mode of Action

this compound acts as a potent competitive inhibitor of human lysosomal β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of β-glucocerebrosidase by this compound affects the metabolism of glucocerebrosides, leading to a reduction in the breakdown of these compounds . Additionally, this compound has been shown to reduce oxidative and ER stress, inflammation, and promote the AKT/PI3K/mTOR pathway .

Pharmacokinetics

Like other tropane alkaloids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of β-glucocerebrosidase by this compound can lead to the accumulation of glucocerebrosides in cells, potentially causing lysosomal storage toxicity . This compound has also been shown to improve the metabolic activity of human adipose-derived stromal stem cells under hyperglycemic conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the diet can affect the absorption and metabolism of this compound . Additionally, the pH and temperature of the environment can influence the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Calystegine B5 plays a significant role in biochemical reactions, particularly as an inhibitor of glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. By inhibiting these enzymes, this compound can interfere with carbohydrate metabolism, leading to various biological effects. The compound interacts with several enzymes, including α-glucosidase and β-glucosidase, by binding to their active sites and preventing substrate access .

Cellular Effects

This compound has been shown to influence various cellular processes. In human adipose-derived stromal stem cells, this compound improves metabolic activity under hyperglycemic conditions by reducing oxidative and endoplasmic reticulum stress, inflammation, and promoting the AKT/PI3K/mTOR pathway . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for managing metabolic disorders such as diabetes mellitus .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glycosidases, leading to enzyme inhibition. This inhibition results in the accumulation of unmetabolized carbohydrates, which can affect various cellular functions. Additionally, this compound has been shown to modulate the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and metabolism . The compound’s ability to reduce oxidative and endoplasmic reticulum stress further contributes to its protective effects on cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, providing sustained benefits in reducing oxidative stress and inflammation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide beneficial effects, such as improved metabolic activity and reduced inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including potential lysosomal storage toxicity due to the inhibition of glycosidases . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to carbohydrate metabolism. The compound interacts with enzymes such as α-glucosidase and β-glucosidase, inhibiting their activity and affecting the breakdown of carbohydrates . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within cells can influence its activity and effectiveness in modulating biochemical processes.

Subcellular Localization

This compound has been found to localize within specific subcellular compartments, such as mitochondria . This localization is facilitated by targeting signals or post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound can significantly impact its activity and function, particularly in modulating oxidative stress and metabolic pathways .

Properties

IUPAC Name

(1R,2R,4S,5R,7S)-8-azabicyclo[3.2.1]octane-1,2,4,7-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c9-4-2-6(11)7(12)5(10)1-3(4)8-7/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTRTWALNSXKOG-VOQCIKJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(C(C1O)(N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C[C@H]([C@]([C@H]1O)(N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198343
Record name (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197565-91-6
Record name (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197565-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calystegine B5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197565916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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